molecular formula C8H9NO4 B171094 (2-Methoxy-6-nitrophenyl)methanol CAS No. 19689-87-3

(2-Methoxy-6-nitrophenyl)methanol

Cat. No.: B171094
CAS No.: 19689-87-3
M. Wt: 183.16 g/mol
InChI Key: PMBQOGLGGKPTMQ-UHFFFAOYSA-N
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Description

(2-Methoxy-6-nitrophenyl)methanol is an organic compound with the molecular formula C8H9NO4 It is a derivative of phenol, characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) on the benzene ring, along with a methanol group (-CH2OH) attached to the benzene ring

Mechanism of Action

Target of Action

The primary target of (2-Methoxy-6-nitrophenyl)methanol is PqsD , a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa . This enzyme plays a crucial role in the quorum sensing (QS) system of the bacteria, which allows them to behave collectively rather than as individuals .

Mode of Action

This compound interacts with its target, PqsD, in a tight-binding mode . This interaction inhibits the function of PqsD, thereby disrupting the QS system of Pseudomonas aeruginosa . The disruption of the QS system can lead to a decrease in the production of virulence factors and a reduction in biofilm formation .

Biochemical Pathways

The inhibition of PqsD by this compound affects the production of signal molecules such as HHQ and PQS in Pseudomonas aeruginosa . These signal molecules are part of the QS system and play a role in coordinating various group-beneficial behaviors, including the production of virulence factors and the formation of biofilms .

Pharmacokinetics

The compound’smolecular weight of 183.16 and its predicted boiling point of 327.3±27.0 °C suggest that it may have good bioavailability.

Result of Action

The inhibition of PqsD by this compound leads to a disruption of the QS system in Pseudomonas aeruginosa . This disruption can result in a decrease in the production of virulence factors and a reduction in biofilm formation . These effects could potentially make the bacteria more susceptible to antibiotic treatment and less able to cause infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-6-nitrophenyl)methanol typically involves the nitration of 2-methoxybenzyl alcohol. One common method includes the following steps:

    Nitration: 2-Methoxybenzyl alcohol is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, to introduce the nitro group at the 6-position of the benzene ring.

    Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-6-nitrophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form (2-Methoxy-6-nitrophenyl)methanal.

    Reduction: The nitro group can be reduced to an amino group, resulting in (2-Methoxy-6-aminophenyl)methanol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Sodium dichromate (Na2Cr2O7) in the presence of sulfuric acid (H2SO4) can be used to oxidize the methanol group.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid (HCl) can reduce the nitro group.

    Substitution: Strong nucleophiles such as sodium methoxide (NaOCH3) can be used for nucleophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: (2-Methoxy-6-nitrophenyl)methanal

    Reduction: (2-Methoxy-6-aminophenyl)methanol

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Methoxy-6-nitrophenyl)methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

(2-Methoxy-6-nitrophenyl)methanol can be compared with other similar compounds such as:

    (2-Methoxy-4-nitrophenyl)methanol: Similar structure but with the nitro group at the 4-position.

    (2-Methoxy-6-aminophenyl)methanol: Similar structure but with an amino group instead of a nitro group.

    (2-Methoxy-6-nitrophenyl)ethanol: Similar structure but with an ethanol group instead of a methanol group.

Properties

IUPAC Name

(2-methoxy-6-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-13-8-4-2-3-7(9(11)12)6(8)5-10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBQOGLGGKPTMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101301236
Record name 2-Methoxy-6-nitrobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101301236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19689-87-3
Record name 2-Methoxy-6-nitrobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19689-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-6-nitrobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101301236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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